1-N-Alloc-4-piperidone

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-N-Alloc-4-piperidone typically involves the protection of the amine group in piperidine with an allyl group. One common method is the reaction of piperidone with allyl chloroformate in the presence of a base such as triethylamine . The reaction conditions are generally mild, and the product can be purified through standard techniques such as distillation or recrystallization.

Industrial production methods for this compound are not extensively documented, but the compound can be synthesized on a larger scale using similar reaction conditions with appropriate scaling of reagents and equipment .

Analyse Des Réactions Chimiques

1-N-Alloc-4-piperidone undergoes various chemical reactions, including:

Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include Grignard reagents, reducing agents like sodium borohydride, and bases such as triethylamine . The major products formed from these reactions include various amides, alcohols, and substituted piperidones .

Applications De Recherche Scientifique

Chemical Synthesis Applications

1-N-Alloc-4-piperidone is primarily recognized for its role as an intermediate in the synthesis of complex organic molecules. This includes pharmaceuticals and agrochemicals, where it aids in constructing various biologically active compounds. The compound can undergo several chemical transformations, including:

- Amidation : Conversion to amides using isocyanate intermediates.

- Reduction : Reduction of the carbonyl group with reagents like sodium borohydride.

- Substitution : The allyl group can be replaced with other functional groups through nucleophilic substitution reactions.

These reactions highlight its utility in organic synthesis and the development of new chemical entities.

Biological Research Applications

In biological research, this compound is utilized for studying enzyme inhibitors and receptor ligands due to its structural similarity to biologically active piperidine derivatives. Its applications include:

- Investigating Therapeutic Properties : Research is ongoing into its potential as an anticancer, antiviral, and antimicrobial agent. Studies indicate that piperidine derivatives can interact with various biochemical pathways, including STAT-3 and NF-κB signaling pathways, which are crucial in cancer progression.

- Enzyme Inhibition Studies : The compound serves as a model for exploring interactions with enzymes and receptors, aiding in the design of new drugs targeting specific biological pathways.

Industrial Applications

In industrial settings, this compound is employed as a building block for producing fine chemicals. Its synthetic versatility makes it valuable for creating diverse industrial products. The compound's ability to be modified further enhances its applicability in various sectors.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Anticancer Activity : Research has demonstrated that piperidine derivatives exhibit significant anticancer properties by modulating key signaling pathways involved in tumor growth. For instance, studies have shown that modifications of piperidine structures can enhance their efficacy against specific cancer types .

- Antimicrobial Properties : Investigations into the antimicrobial activities of piperidine derivatives have revealed their potential as lead compounds for developing new antibiotics. The structural features of this compound facilitate interactions with bacterial targets, making it a candidate for further exploration .

- Synthetic Methodologies : Recent advancements in synthetic methodologies utilizing this compound have led to the development of diverse libraries of compounds for screening against biological targets. This approach has been instrumental in drug discovery processes .

Mécanisme D'action

The mechanism of action of 1-N-Alloc-4-piperidone is primarily related to its ability to interact with biological targets through its piperidine moiety. The compound can act as a ligand for various receptors and enzymes, modulating their activity . The molecular targets and pathways involved include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways .

Comparaison Avec Des Composés Similaires

1-N-Alloc-4-piperidone can be compared with other piperidine derivatives such as:

Piperine: A naturally occurring alkaloid with antioxidant and anticancer properties.

Evodiamine: An alkaloid with antiproliferative effects on cancer cells.

Matrine: Known for its anti-inflammatory and anticancer activities.

Berberine: Exhibits antimicrobial and antidiabetic properties.

Tetrandine: Used for its anti-inflammatory and anticancer effects.

The uniqueness of this compound lies in its synthetic versatility and potential for modification, making it a valuable intermediate in the synthesis of various biologically active compounds .

Activité Biologique

1-N-Alloc-4-piperidone (CAS No. 306296-67-3) is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

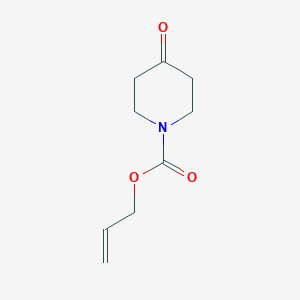

This compound is characterized by a piperidine ring with an allyloxycarbonyl (Alloc) group at the nitrogen position. The molecular formula is C₁₁H₁₃N₁O, and its structure can be represented as follows:

The precise mechanism of action for this compound is still under investigation; however, it is believed to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The compound's structural features may contribute to its ability to modulate these targets effectively.

Anti-inflammatory Properties

This compound is hypothesized to possess anti-inflammatory effects, similar to other piperidine derivatives. In vitro assays have shown that compounds with similar structures can reduce the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in treating inflammatory diseases.

Study on Piperidine Derivatives

A study published in PubMed examined a series of 1,4-substituted piperidines, revealing their potential as T-type calcium channel antagonists. While this study did not focus specifically on this compound, it highlighted the biological relevance of piperidine derivatives in neurological disorders such as Parkinson's disease and essential tremor .

Synthesis and Biological Evaluation

In another research effort, a range of piperidone derivatives were synthesized and evaluated for their antioxidant properties using the DPPH radical scavenging assay. Some derivatives exhibited superior radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests that this compound may also share similar antioxidant capabilities .

Research Findings Table

| Activity | Related Compound | Findings |

|---|---|---|

| Antimicrobial | Piperidine Derivatives | Effective against Staphylococcus aureus and Candida albicans. |

| Anti-inflammatory | Piperidine Derivatives | Reduced pro-inflammatory cytokine production in macrophages. |

| Antioxidant | Diarylidene-N-Methyl-4-Piperidone | Improved radical scavenging activity compared to ascorbic acid. |

Propriétés

IUPAC Name |

prop-2-enyl 4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-7-13-9(12)10-5-3-8(11)4-6-10/h2H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEIRODWNWORRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373332 | |

| Record name | 1-N-Alloc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306296-67-3 | |

| Record name | 1-N-Alloc-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-N-ALLOC-4-PIPERIDONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.